molecular formula C18H23NO5 B6665263 3-[1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]piperidin-3-yl]propanoic acid

3-[1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]piperidin-3-yl]propanoic acid

Cat. No.: B6665263
M. Wt: 333.4 g/mol
InChI Key: OWNTYAQKYHMTMA-UHFFFAOYSA-N
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Description

3-[1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]piperidin-3-yl]propanoic acid is a complex organic compound that features a benzodioxin ring system fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]piperidin-3-yl]propanoic acid typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various acylating agents to introduce the acetyl group. The resulting intermediate is further reacted with piperidine derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and enzyme inhibitory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core and exhibit similar chemical properties.

    Piperidine derivatives: Compounds with a piperidine ring that may have similar biological activities.

Uniqueness

3-[1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]piperidin-3-yl]propanoic acid is unique due to its specific combination of the benzodioxin and piperidine rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c20-17(19-7-1-2-13(12-19)4-6-18(21)22)11-14-3-5-15-16(10-14)24-9-8-23-15/h3,5,10,13H,1-2,4,6-9,11-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNTYAQKYHMTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCCO3)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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